1-[4-(Trifluoroacetyl)phenyl]-1,4-diazepan-5-one
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Overview
Description
1-[4-(Trifluoroacetyl)phenyl]-1,4-diazepan-5-one is a compound that features a trifluoroacetyl group attached to a phenyl ring, which is further connected to a diazepan-5-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Trifluoroacetyl)phenyl]-1,4-diazepan-5-one typically involves the reaction of 4-(trifluoroacetyl)aniline with a suitable diazepanone precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Trifluoroacetyl)phenyl]-1,4-diazepan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the trifluoroacetyl group or other functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Scientific Research Applications
1-[4-(Trifluoroacetyl)phenyl]-1,4-diazepan-5-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoroacetyl)phenyl]-1,4-diazepan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can enhance the compound’s binding affinity to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-[4-(Trifluoroacetyl)phenyl]-1,4-diazepan-5-one: shares similarities with other trifluoroacetyl-containing compounds, such as trifluoroacetylated triazoles and trifluoromethylated ketones.
Trifluoroacetylated Triazoles:
Trifluoromethylated Ketones: These compounds have a trifluoromethyl group attached to a ketone, which imparts unique chemical properties and applications.
Uniqueness
This compound is unique due to its specific structure, which combines the trifluoroacetyl group with a diazepanone ring.
Properties
CAS No. |
918129-49-4 |
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Molecular Formula |
C13H13F3N2O2 |
Molecular Weight |
286.25 g/mol |
IUPAC Name |
1-[4-(2,2,2-trifluoroacetyl)phenyl]-1,4-diazepan-5-one |
InChI |
InChI=1S/C13H13F3N2O2/c14-13(15,16)12(20)9-1-3-10(4-2-9)18-7-5-11(19)17-6-8-18/h1-4H,5-8H2,(H,17,19) |
InChI Key |
IUBSEFOYEIFLSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCNC1=O)C2=CC=C(C=C2)C(=O)C(F)(F)F |
Origin of Product |
United States |
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